N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Description
N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Coupling Reactions
Oxazolidinones, including compounds structurally related to "N1-(3-phenylpropyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide," have been used in copper-catalyzed coupling reactions. This involves the Goldberg amidation of (hetero)aryl chlorides with amides, showing the compound's potential in synthesizing various functionalized molecules through Cu-catalysis, which can be beneficial in pharmaceutical chemistry and material science (De, Yin, & Ma, 2017).
Antimicrobial and Antitumor Applications
Oxazolidinone derivatives have been explored for their antimicrobial activities. For instance, novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showing significant activities against bacterial and fungal strains highlight the compound's potential in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013). Additionally, certain oxazolidinones were synthesized and tested as antiviral and antitumor agents, indicating their potential in cancer therapy and viral infection treatments (Chaimbault, Bosc, & Jarry, 1999).
Catalyst in Organic Synthesis
Oxazolidinones have been utilized as ligands or catalysts in organic synthesis, demonstrating their versatility in facilitating various chemical reactions. For example, in the asymmetric Strecker reaction of N-benzhydrylimines using oxazolidinyl-substituted biphenyldiols, showcasing the compound's applicability in producing enantiomerically enriched amino acids (Wünnemann, Fröhlich, & Hoppe, 2008).
Agricultural Fungicides
Oxazolidinones, such as Famoxadone, have been developed as new agricultural fungicides, offering protection against various plant pathogens. This application underlines the compound's role in improving crop resistance to fungal infections and enhancing agricultural productivity (Sternberg et al., 2001).
Properties
IUPAC Name |
N-(3-phenylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-18(20-10-4-8-15-6-2-1-3-7-15)19(24)21-14-16-22(11-12-27-16)29(25,26)17-9-5-13-28-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWCWGBYTOYONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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